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Lutropinalfa

Cat. No.: B1180547
CAS No.: 152923-57-4
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Description

Historical Context of Luteinizing Hormone Discovery and Early Research

The understanding of the pituitary gland's role in regulating gonadal function began to emerge in the early 20th century. Experimental evidence in 1910 suggested the pituitary's crucial role when its partial removal led to atrophy of genital organs in dogs. oup.comphysiology.org Further studies in the 1920s and 1930s by researchers like Ascheim and Zondek demonstrated that substances in the blood and urine of pregnant and post-menopausal women had gonad-stimulating effects. oup.comphysiology.org This led to the postulation of distinct gonadotrophic substances. oup.com

The definitive isolation of two protein hormones with distinct actions on the rat ovary from acetone-dried hog anterior pituitary lobes was achieved by Fevold, Hisaw, and Leonard in a classic paper. physiology.org One hormone stimulated follicular development (later identified as FSH), while the other, when given after FSH, caused follicles to luteinize (later identified as LH). physiology.org This research was instrumental in establishing the concept of two distinct pituitary gonadotropic hormones, FSH and LH, working synergistically to drive gamete and gonadal hormone production. physiology.org The identification of the amino acid structure of luteinizing hormone-releasing hormone (LHRH), which regulates LH production, in the early 1970s by researchers including Roger Guillemin and Andrew Schally further advanced the field, leading to a Nobel Prize in 1977 for their work on peptide hormones of the hypothalamus. researchgate.netnih.gov

Overview of Endogenous Luteinizing Hormone Biological Roles

Endogenous luteinizing hormone is a glycoprotein (B1211001) hormone secreted by gonadotropic cells in the anterior pituitary gland. igls.netnih.gov Its production is regulated by gonadotropin-releasing hormone (GnRH) from the hypothalamus. nih.govwikipedia.org LH is composed of two subunits: a common alpha subunit and a unique beta subunit that confers its specific biological action and receptor interaction specificity. nih.govwikipedia.orgnih.gov

In females, LH plays a crucial role in the regulation of the menstrual cycle and ovulation. igls.netwikipedia.org During the follicular phase, LH induces androgen synthesis by theca cells, which is essential for steroidogenesis and subsequently estradiol (B170435) production. ijifm.comgfmer.ch LH also stimulates the proliferation, differentiation, and secretion of follicular theca cells and increases LH receptors on granulosa cells. ijifm.com The preovulatory LH surge is a critical event that triggers ovulation, driving the oocyte into the first meiotic division and initiating the luteinization of theca and granulosa cells to form the corpus luteum. wikipedia.orgijifm.com The corpus luteum then produces high levels of progesterone (B1679170) and some estrogen, preparing the endometrium for potential implantation. wikipedia.orgijifm.com LH is necessary for maintaining luteal function during the latter half of the menstrual cycle. wikipedia.org

In males, LH, also historically known as interstitial cell-stimulating hormone (ICSH), acts upon the Leydig cells in the testes, stimulating them to produce testosterone (B1683101). igls.netwikipedia.org This action is also regulated by GnRH. wikipedia.org In both sexes, LH contributes to the maturation of primordial germ cells. nih.gov

Definition and Genesis of Recombinant Human Luteinizing Hormone (Lutropinalfa)

This compound is a form of recombinant human luteinizing hormone (rhLH). drugbank.commedsinfo.com.au It is produced using recombinant DNA technology, typically in a Chinese Hamster Ovary (CHO) mammalian cell expression system that has been modified to include the human genes encoding the LH alpha and beta chains. medsinfo.com.auhres.ca This process results in a highly purified preparation of human LH. gfmer.chresearchgate.net

This compound is a heterodimeric glycoprotein consisting of two non-covalently linked protein subunits: an alpha subunit of 92 amino acids and a beta subunit of 121 amino acids. drugbank.comhres.ca The alpha subunit is identical to the alpha subunit found in other human glycoprotein hormones like FSH, TSH, and hCG, while the beta subunit is unique to LH and dictates its specific binding to the LH receptor. nih.govwikipedia.orgdrugbank.com The molecular weight of this compound is approximately 29,000 Da. medsinfo.com.au It is manufactured to ensure high quality and batch-to-batch consistency, offering a standardized source of LH activity compared to preparations derived from human urine. researchgate.net this compound was the first recombinant human form of LH developed for use in stimulating follicular development. drugbank.comnih.gov

Academic Research Landscape and Unanswered Questions in Gonadotropin Biology

The availability of recombinant gonadotropins like this compound has significantly impacted the academic research landscape, allowing for more precise studies on the distinct roles of LH and FSH. Early studies using less pure urinary gonadotropin preparations could not definitively attribute observed responses solely to either FSH or LH. gfmer.ch The development of pure recombinant forms has provided a unique opportunity to investigate their individual contributions to ovarian function. gfmer.ch

Despite significant advances in understanding gonadotropin signaling and regulation, several unanswered questions remain in gonadotropin biology. nih.govresearchgate.net These include the intrinsic pro-apoptotic potential of these hormones, the existence of receptors assembled as heteromers, and their expression in extragonadal tissues. nih.govresearchgate.net Elucidating these aspects is a challenge for future research. nih.govresearchgate.net Research continues into the complex interplay between LH and FSH in follicular development and steroidogenesis, particularly in various patient subgroups. ijifm.comgfmer.charchivesofmedicalscience.com Studies are ongoing to determine the optimal use of recombinant LH in conjunction with recombinant FSH in controlled ovarian stimulation, with some research suggesting potential benefits in specific populations like women with hypogonadotropic hypogonadism or poor ovarian response. nih.govarchivesofmedicalscience.comoup.comfrontiersin.orgoup.com The influence of factors like age, basal hormone levels, and the presence of conditions like polycystic ovarian syndrome on the response to gonadotropin stimulation, including with recombinant LH, are areas of ongoing investigation. gfmer.charchivesofmedicalscience.com Furthermore, the precise mechanisms by which LH influences oocyte capability and endometrial receptivity are still being explored. archivesofmedicalscience.com The development and maturation of the GnRH neural circuit, which regulates LH release, and the various factors influencing this system also remain active areas of research. frontiersin.org

Detailed Research Findings

Research using recombinant human LH (this compound) has provided valuable insights into its effects, particularly in the context of controlled ovarian stimulation.

In studies involving women with hypogonadotropic hypogonadism (HH) and profound LH deficiency (defined as LH < 1.2 IU/L), the administration of this compound in conjunction with recombinant human FSH (follitropin alfa) has demonstrated significant effects on follicular development and steroidogenesis. nih.govoup.com

Table 1: Effect of this compound Dose on Estradiol and Androstenedione (B190577) Secretion in HH Women (Example Data)

This compound Dose (IU/day)Serum Estradiol (pmol/L) (Mean ± SD)Serum Androstenedione (nmol/L) (Mean ± SD)
065 ± 43.6 ± 0.9
25195 ± 945.1 ± 1.3
751392 ± 5856.4 ± 1.3
2252441 ± 9046.7 ± 1.3

Note: Data adapted from a dose-finding study in women with HH receiving fixed-dose rhFSH (150 IU/day) plus varying doses of rhLH. oup.com

This data illustrates a dose-dependent increase in estradiol and androstenedione secretion with increasing doses of this compound, highlighting its role in stimulating theca cell androgen production, which is then aromatized to estradiol by granulosa cells under FSH stimulation. oup.com

Studies have also investigated the impact of this compound supplementation on ovarian sensitivity to FSH and the ability of follicles to luteinize. In HH women receiving a fixed dose of FSH, the proportion of patients who developed follicles increased with higher doses of this compound. oup.com For instance, in one study, the proportion of patients developing follicles was 1 of 8 with 0 IU this compound, increasing to 8 of 10 with 225 IU this compound. oup.com Furthermore, this compound enhanced the capacity of these follicles to luteinize following hCG administration. oup.com

While the benefit of this compound supplementation in unselected IVF populations has been debated, research suggests it may be beneficial in specific subgroups, such as women with profound LH deficiency or those who have shown an inadequate response to prior FSH monotherapy. researchgate.netnih.govarchivesofmedicalscience.com Some studies in women with poor ovarian response (POR) have indicated that a fixed-ratio combination of follitropin alfa and this compound may be associated with a lower rate of total pregnancy outcome failure and a higher live birth rate in those with moderate to severe POR, although the number of retrieved oocytes might be similar to FSH monotherapy. oup.com

The precise mechanisms underlying these observed benefits, such as amplified oocyte capability and enhanced endometrial receptivity, are subjects of ongoing research. archivesofmedicalscience.com

Academic Research Landscape and Unanswered Questions in Gonadotropin Biology (Continued)

The academic research landscape continues to explore the nuances of gonadotropin action and the optimal strategies for their use. Key areas of ongoing investigation include:

LH Receptor Signaling: Further detailed characterization of the intracellular signaling cascades activated by LH binding to its receptor is needed. While the classic view involves the cAMP/PKA pathway, newer research using high-resolution imaging has revealed additional signaling cascades. nih.govresearchgate.net

Receptor Heteromers: The potential existence and functional significance of LH receptors forming heteromers with other receptors, such as FSH receptors, in vivo remains an open question. nih.govresearchgate.net

Extragonadal LH Receptors: The expression and functional role of LH receptors in tissues outside the gonads are not fully understood and warrant further study. nih.govresearchgate.net

Glycosylation Patterns: The role of the specific glycosylation patterns of LH, including those in recombinant forms like this compound, in influencing receptor binding, signaling, and pharmacokinetic properties is an area of active research.

Predicting Treatment Response: Identifying biomarkers or patient characteristics that can reliably predict which individuals will benefit most from LH supplementation with this compound is crucial for personalized treatment approaches.

Long-term Outcomes: Continued research is needed to evaluate the long-term reproductive and general health outcomes associated with the use of recombinant gonadotropins, including this compound.

These unanswered questions underscore the dynamic nature of gonadotropin biology research and the continued importance of compounds like this compound as tools for both clinical application and fundamental scientific inquiry.

Properties

CAS No.

152923-57-4

Molecular Formula

C7H5ClN2O

Origin of Product

United States

Molecular Architecture and Biosynthesis of Lutropinalfa

Subunit Composition and Glycoprotein (B1211001) Nature of Lutropinalfa

This compound is a complex macromolecule, specifically a heterodimeric glycoprotein. wikipedia.org This means it is composed of two distinct, non-covalently linked protein subunits, designated as alpha (α) and beta (β), and is adorned with carbohydrate chains. fda.goveuropa.eu The association of these two subunits is essential for the molecule's biological activity. frontiersin.org

CharacteristicDescriptionReference
Molecular NatureHeterodimeric glycoprotein wikipedia.org
Subunit CompositionAlpha (α) and Beta (β) subunits fda.goveuropa.eu
Subunit LinkageNon-covalent association wikipedia.org

The alpha subunit of this compound in humans is a polypeptide chain consisting of 92 amino acids. wikipedia.orgfda.gov A key characteristic of this alpha subunit is that its amino acid sequence is identical to the alpha subunits of other glycoprotein hormones, including follicle-stimulating hormone (FSH), thyroid-stimulating hormone (TSH), and human chorionic gonadotropin (hCG). wikipedia.orgnih.gov This shared homology underscores a common evolutionary origin for these crucial hormones. frontiersin.org The gene encoding the alpha subunit is located on chromosome 6q12.21. wikipedia.org While the protein core is consistent across these hormones, the attached carbohydrate moieties can exhibit some structural variations.

The beta subunit of this compound is composed of 121 amino acids. fda.gov Unlike the alpha subunit, the beta subunit is unique to luteinizing hormone and is responsible for conferring the specific biological activity and receptor binding specificity of the hormone. wikipedia.orgnih.govwikipedia.org The beta subunit's structure allows it to interact specifically with the LH receptor on target cells in the gonads. nih.gov The gene for the human LH beta subunit is located on chromosome 19q13.32, within a cluster of genes that also includes the gene for the hCG beta subunit, with which it shares significant sequence homology. wikipedia.org

SubunitAmino Acid CountKey FeatureReference
Alpha (α)92Common to LH, FSH, TSH, and hCG wikipedia.orgfda.gov
Beta (β)121Confers biological specificity to LH wikipedia.orgfda.gov

The carbohydrate chains, or glycans, attached to the protein backbone of this compound are crucial for its proper folding, stability, and in vivo bioactivity. frontiersin.org The attachment of these sugar chains, a process known as glycosylation, occurs at specific asparagine (Asn) residues and is therefore categorized as N-linked glycosylation. fda.gov

The alpha subunit has two N-glycosylation sites at Asn-52 and Asn-78, while the beta subunit has one N-glycosylation site at Asn-30. fda.gov The composition and structure of these attached glycans can vary, leading to structural heterogeneity, with different glycoforms of the hormone co-existing. nih.govresearchgate.net This microheterogeneity can influence the biological properties of the molecule. nih.gov The specific glycosylation pattern of recombinant human LH is designed to be very similar to that of pituitary-derived hLH. fda.gov

Recombinant Expression Systems and Production Methodologies

This compound is produced using recombinant DNA technology, which allows for the large-scale and consistent production of the hormone. patsnap.com This involves introducing the genetic code for the human LH alpha and beta subunits into host cells, which then synthesize and secrete the complete, active hormone.

The primary and most widely used expression system for the commercial production of this compound involves genetically modified Chinese Hamster Ovary (CHO) cells. fda.goveuropa.eueuropa.eu CHO cells are a mammalian cell line favored for producing complex therapeutic proteins because they can perform the necessary post-translational modifications, such as human-like glycosylation, which are critical for the protein's function and safety. frontiersin.orglonza.com The production process begins with the expansion of a well-characterized CHO cell bank containing the genes for the human LH subunits. fda.gov These cells are grown in large-scale cell cultures, and they secrete this compound directly into the culture medium. fda.gov The hormone is then purified from the medium through a series of chromatographic steps to ensure high purity and activity. fda.gov

In addition to mammalian cell lines, yeast expression systems, such as Saccharomyces cerevisiae, are also utilized for the production of recombinant proteins, including hormones like this compound. drugbank.comresearchgate.netbiopharminternational.com Yeast systems offer several advantages, including rapid growth, ease of genetic manipulation, and cost-effective large-scale fermentation. neb.com While yeast can perform many post-translational modifications, their glycosylation patterns can differ from those in humans. biopharminternational.com However, for certain applications, yeast-produced this compound is a viable alternative. drugbank.com

Characterization of Recombinant Purity and Consistency

The production of this compound, a recombinant human luteinizing hormone (r-hLH), through genetic engineering in Chinese Hamster Ovary (CHO) cells necessitates rigorous analytical characterization to ensure the purity of the final product and its consistent quality from batch to batch. fda.govpatsnap.com The complex nature of this glycoprotein, with its heterodimeric structure and post-translational glycosylation, requires a multifaceted analytical approach to confirm its identity, purity, and structural integrity. fda.gov

A suite of physicochemical and biological assays is employed to control the quality of this compound. These methods are designed to assess several critical quality attributes, including protein content, isoform patterns, and the consistency of glycosylation, which is crucial for the hormone's biological activity. oup.comresearchgate.net

Analytical Techniques for Purity and Consistency:

To ensure a high degree of purity and batch-to-batch consistency, a combination of chromatographic and electrophoretic methods is utilized. nih.govnih.gov These techniques allow for the separation and quantification of the active this compound molecule from potential impurities, such as aggregates, fragments, or proteins from the host cell.

Key analytical methods include:

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of this compound. creativebiomart.net Size-exclusion chromatography (SEC-HPLC) is used to detect and quantify aggregates and fragments, while reverse-phase HPLC (RP-HPLC) can separate the α- and β-subunits and identify other proteinaceous impurities.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method is used to confirm the molecular weight of the α- and β-subunits of this compound and to visualize any protein impurities under both reducing and non-reducing conditions.

Isoelectric Focusing (IEF): this compound exists as a series of isoforms due to variations in the sialic acid content of its carbohydrate side chains. IEF separates these isoforms based on their isoelectric point (pI), providing a characteristic profile that is a critical measure of consistency between batches.

Table 1: Representative Purity Profile of this compound

Analytical MethodSpecificationTypical Result
SEC-HPLC≥ 98%> 99%
RP-HPLCReport ResultsConforms to Reference
SDS-PAGEConforms to ReferenceConforms to Reference

Glycosylation and Isoform Distribution:

The carbohydrate moieties of this compound play a significant role in its biological function. Therefore, the consistency of the glycosylation pattern is a critical quality attribute that is closely monitored. oup.comresearchgate.net

Analytical techniques used to characterize glycosylation include:

Carbohydrate Analysis: This involves the release of N-glycans from the protein, followed by their separation and characterization using techniques like High-Performance Anion-Exchange Chromatography (HPAEC) or mass spectrometry (MS). oup.comresearchgate.net

The consistent glycosylation profile, including the distribution of different glycan structures and the degree of sialylation, is a testament to the tightly controlled manufacturing process for recombinant glycoproteins. oup.com Studies have demonstrated a high level of batch-to-batch consistency for the glycosylation of recombinant gonadotropins, with variations of less than 1-2% for key parameters over extended periods of production. oup.com

Table 2: Batch-to-Batch Consistency of this compound Glycosylation

Glycosylation ParameterBatch 1Batch 2Batch 3Specification
Sialylation Level (Z number)1.851.871.861.8 - 1.9
Antennarity Index (A index)2.102.112.102.0 - 2.2

Biological Activity:

While physicochemical methods provide a detailed structural characterization, the biological activity of this compound must also be confirmed. The in vivo bioassay, such as the ovarian ascorbic acid depletion assay in rats, is used to determine the biological potency of the final product. nih.govspringermedizin.de This ensures that the recombinant protein elicits the expected physiological response.

The combination of these rigorous analytical methods ensures that each batch of this compound meets the required standards of purity, potency, and consistency, providing a reliable and well-characterized therapeutic product.

Luteinizing Hormone Receptor Lhr Interactions and Activation Mechanisms

Structural Biology of the LHR: A G Protein-Coupled Receptor

The LHR belongs to the superfamily of G protein-coupled receptors (GPCRs), a large and diverse group of transmembrane proteins that play crucial roles in cellular signaling. umich.eduzhanggroup.orgnih.govuniprot.orgCurrent time information in London, GB.wikipedia.org Specifically, it is classified within the glycoprotein (B1211001) hormone receptor subfamily, which also includes the follicle-stimulating hormone receptor (FSHR) and the thyroid-stimulating hormone receptor (TSHR). umich.edunih.govuniprot.org Like other GPCRs, the LHR is characterized by a structure that traverses the cell membrane seven times, forming seven transmembrane helices. umich.edunih.govuniprot.orgCurrent time information in London, GB.

A prominent feature of the LHR is its relatively large N-terminal extracellular domain (ECD). umich.edunih.govuniprot.org This domain is essential for the high-affinity binding of its glycoprotein ligands, LH and hCG. zhanggroup.orgnih.govuniprot.org The ECD is composed of several leucine-rich repeats (LRRs), which are flanked by cysteine-rich regions. umich.edunih.gov These structural motifs within the ECD are critical for recognizing and interacting with the complex structure of gonadotropic hormones. umich.eduzhanggroup.orguniprot.org The hormone-binding domain has been localized to specific exons (exons 1–7) within the extracellular region of the receptor. zhanggroup.orguniprot.org

The transmembrane domain of the LHR consists of the seven alpha helices that span the lipid bilayer. umich.edunih.govuniprot.orgCurrent time information in London, GB. These helices are connected by three extracellular loops and three intracellular loops. umich.edunih.govuniprot.org While the ECD is primarily responsible for ligand binding, the transmembrane domain is crucial for transducing the signal across the cell membrane and coupling to intracellular signaling proteins, particularly G proteins. zhanggroup.orgnih.govuniprot.org Upon ligand binding to the ECD, conformational changes are induced in the transmembrane region. umich.edu These dynamic rearrangements within the transmembrane helices are fundamental to the activation of the receptor and the initiation of downstream signaling cascades. umich.edu

Ligand Binding Characteristics of Lutropinalfa to the LHR

This compound, being a recombinant human LH, is designed to mimic the biological activity of endogenous LH. Its primary mechanism of action involves binding to the LHR located on target cells, such as Leydig cells in the testes and theca and granulosa cells in the ovaries.

The LHR binds its natural ligands, LH and hCG, with high affinity and specificity. umich.eduuniprot.org this compound is expected to exhibit similar high-affinity binding to the LHR, consistent with its function as a substitute for endogenous LH. The specificity of this interaction ensures that this compound primarily targets cells expressing the LHR, thereby mediating LH-specific cellular responses. The high degree of amino acid sequence homology between human and rat LHRs has been utilized to identify specific residues in the extracellular domain that influence the differential binding affinities of LH and hCG.

While this compound is a recombinant form of human LH, comparative studies with native LH and hCG reveal nuances in their interaction with the LHR. Both LH and hCG bind to the same receptor, but they can exhibit differences in binding kinetics and the downstream signaling profiles they elicit, a phenomenon known as biased agonism. Research indicates that hCG may be more potent than LH in activating certain signaling pathways, such as the cAMP/PKA pathway, while LH might show relatively higher potency in activating other pathways, like the ERK1/2 pathway. These differences are not fully explained by binding to the LRR domain alone, suggesting that other interactions or conformational dynamics contribute to the biased signaling. Lutropin alfa's binding characteristics are expected to closely mirror those of native human LH.

Molecular Mechanisms of LHR Activation by this compound

Upon binding of this compound to the LHR, a cascade of intracellular events is initiated, primarily mediated through the coupling of the receptor to G proteins. zhanggroup.orgnih.gov The LHR is known to couple with multiple types of G proteins, including Gs, Gi/o, and Gq/11, depending on the cell type and context.

The primary signaling pathway activated by LHR engagement involves the Gs protein. wikipedia.org Activation of Gs stimulates adenylate cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Current time information in London, GB. The resulting increase in intracellular cAMP levels is a key second messenger that activates protein kinase A (PKA). Current time information in London, GB. PKA then phosphorylates various intracellular proteins, leading to a range of physiological responses, including steroid hormone production (e.g., testosterone (B1683101) in Leydig cells and progesterone (B1679170) and estradiol (B170435) in granulosa and theca cells) and other processes involved in gonadal function.

Conformational Changes Induced by Ligand Binding

Binding of lutropin alfa to the LHR's extracellular domain induces critical conformational changes within the receptor structure. This includes rearrangements within the transmembrane helices. These conformational shifts are essential for coupling the extracellular ligand-binding event to the intracellular signaling machinery, particularly the associated G proteins. While detailed structural data on the lutropin alfa-LHR complex is limited, studies on the homologous human chorionic gonadotropin (hCG) binding to LHR provide insights, suggesting that ligand binding to the ECD disrupts networks and facilitates changes in the transmembrane region. Research also indicates that specific regions of the receptor, such as the hinge region and residues within the LRRs, are important for ligand binding affinity and the subsequent activation mechanism. Furthermore, studies involving beta-arrestins, which are recruited to activated GPCRs, have revealed receptor-specific patterns of conformational changes in beta-arrestin upon interaction, suggesting a dynamic process following ligand binding and receptor activation.

G Protein Coupling and Dissociation Dynamics

Upon activation by lutropin alfa-induced conformational changes, the LHR couples with intracellular G proteins. The primary signaling pathway activated by LHR involves coupling to the stimulatory G protein (Gs). The coupling of the activated receptor to Gs facilitates the exchange of GDP for GTP on the alpha subunit of Gs (Gsα). This exchange leads to the dissociation of Gsα from the beta-gamma (Gβγ) dimer.

The activated Gsα subunit then proceeds to stimulate adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). ebi.ac.uk The resulting increase in intracellular cAMP concentration is a key second messenger event. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, ultimately leading to the specific physiological responses mediated by LH, such as steroidogenesis and follicular maturation. medchemexpress.com

While the Gs/cAMP pathway is the primary signaling route, the LHR can also couple to other G proteins, such as Gq/11, leading to the activation of phospholipase C and an increase in intracellular calcium concentration, although this pathway is often considered secondary at lower ligand concentrations. medchemexpress.com The dynamics of G protein coupling and dissociation, as well as the potential for biased agonism (where a ligand preferentially activates one signaling pathway over another), contribute to the complexity and specificity of LHR-mediated cellular responses.

The signaling cascade initiated by lutropin alfa binding to the LHR can be summarized as follows:

StepEventKey Molecules Involved
1Ligand BindingLutropin alfa, LHR (ECD)
2Receptor Conformational ChangeLHR (Transmembrane helices)
3G Protein CouplingActivated LHR, Gs protein
4GDP/GTP ExchangeGsα subunit
5Gs DissociationGsα-GTP, Gβγ dimer
6Adenylyl Cyclase ActivationGsα-GTP, Adenylyl Cyclase
7cAMP ProductionAdenylyl Cyclase, ATP
8PKA ActivationcAMP, Protein Kinase A (PKA)
9Protein PhosphorylationPKA, Target Proteins
10Cellular ResponsePhosphorylated Proteins

Intracellular Signaling Cascades Triggered by Lutropinalfa Lhr Axis

Adenylyl Cyclase/cAMP/Protein Kinase A (PKA) Pathway Activation

The primary and most extensively studied signaling pathway activated by Lutropinalfa binding to the LHCGR is the adenylyl cyclase/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. patsnap.comdrugbank.comwikipedia.orgimrpress.comnih.govimrpress.comnih.govnih.govnih.govnih.govoup.com This cascade is primarily mediated by the coupling of the activated receptor to the stimulatory G protein (Gαs). wikipedia.orgimrpress.comimrpress.comnih.gov

Activation of Adenylyl Cyclase

Upon this compound binding, the LHCGR undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit of the coupled heterotrimeric G protein. wikipedia.org The activated Gαs-GTP subunit then dissociates from the Gβγ dimer and directly interacts with and activates adenylyl cyclase (AC). wikipedia.orgimrpress.comnih.gov Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comimrpress.comnih.gov This activation of adenylyl cyclase leads to a rapid increase in intracellular cAMP levels. patsnap.comimrpress.comnih.gov

Regulation of Cyclic AMP Levels

The increase in intracellular cAMP concentration following this compound-LHCGR binding is a critical step in signal transduction. patsnap.comimrpress.comnih.gov cAMP acts as a second messenger, relaying the signal from the activated receptor at the cell membrane into the cytoplasm. The concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase and its hydrolysis by phosphodiesterases (PDEs). nih.gov Research findings in Leydig cells, for example, demonstrate that treatment with LH or PDE inhibitors leads to increased cAMP levels and subsequent activation of downstream effectors. nih.gov Studies have shown that Lutropin alfa stimulation can lead to a significant increase in cellular cAMP. nih.gov

PKA-Mediated Phosphorylation Events

The elevated intracellular cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the dissociation and activation of the catalytic subunits. patsnap.comwikipedia.orgimrpress.comimrpress.com Activated PKA is a serine/threonine kinase that phosphorylates a wide range of target proteins within the cell, altering their activity, localization, or stability. wikipedia.orgimrpress.com These phosphorylation events mediate many of the downstream physiological effects of this compound signaling, including the regulation of steroidogenic enzyme expression and activity, and the control of cell proliferation and differentiation. imrpress.comnih.gov A key target of PKA is the transcription factor cAMP response element-binding protein (CREB), which upon phosphorylation, can regulate the transcription of genes containing cAMP response elements (CRE) in their promoters. wikipedia.orgimrpress.comnih.govnih.gov

Research findings highlight the importance of PKA in mediating Lutropin alfa's effects. For instance, studies using phosphoproteomics in Leydig cell models have investigated the global phosphoproteome dynamics in response to cAMP/PKA activation, revealing the complexity of cellular regulation and steroidogenesis modulated by cAMP. nih.gov

Gq/11 Protein/Phospholipase C (PLC) Pathway Involvement

In addition to the Gαs-mediated pathway, this compound binding to the LHCGR can also activate the Gq/11 protein/Phospholipase C (PLC) pathway. frontiersin.orgimrpress.comnih.govimrpress.comnih.govCurrent time information in London, GB.nih.gov While often considered secondary to the cAMP pathway, this cascade plays important roles in mediating specific aspects of LH signaling, including calcium mobilization and the activation of protein kinase C (PKC). imrpress.comimrpress.comgenome.jp

Diacylglycerol and Inositol (B14025) Trisphosphate Production

Activation of the LHCGR can lead to the coupling and activation of Gαq/11 proteins. frontiersin.orgimrpress.comnih.govimrpress.comnih.govnih.gov The activated Gαq/11 subunit stimulates the activity of phosphoinositide-specific phospholipase C-beta (PLCβ). imrpress.comimrpress.comgenome.jp PLCβ is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. imrpress.comimrpress.comgenome.jp This hydrolysis generates two key second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). imrpress.comimrpress.comgenome.jpnih.gov DAG remains in the plasma membrane, while IP3 is released into the cytoplasm. imrpress.comimrpress.comgenome.jp

Research indicates that LH stimulation can result in the production of inositol phosphates, including IP3, in target cells like ovarian granulosa cells. nih.govoup.com

Intracellular Calcium Mobilization

Inositol trisphosphate (IP3) diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium storage organelle. imrpress.comgenome.jpsmpdb.ca Binding of IP3 to its receptor triggers the release of stored calcium ions from the ER into the cytoplasm, leading to a rapid increase in the intracellular free calcium concentration ([Ca2+]i). imrpress.comgenome.jpnih.govoup.comsmpdb.canih.gov

Studies in various cell types expressing the LHR, including HEK293 cells transfected with the human LH receptor and Xenopus oocytes, have demonstrated that LH/hCG stimulation can evoke intracellular calcium signals and mobilize calcium from intracellular stores. oup.comnih.gov This increase in intracellular calcium can activate various calcium-sensitive proteins, including protein kinase C (PKC) in conjunction with DAG, and calmodulin-dependent kinases, which are involved in diverse cellular processes such as steroidogenesis, exocytosis, and gene expression. imrpress.comgenome.jpsmpdb.caoup.com While the cAMP pathway is considered the primary mediator of LH action on steroidogenesis, the IP3/calcium pathway can also modulate this process. nih.gov

Table: Key Signaling Molecules and Their Roles

MoleculePathway ActivatedPrimary Role
This compoundBoth cAMP/PKA and PLC/CalciumLigand binding to LHCGR
LHCGRBoth cAMP/PKA and PLC/CalciumG protein-coupled receptor
GαsAdenylyl Cyclase/cAMP/PKAActivates Adenylyl Cyclase
Adenylyl Cyclase (AC)Adenylyl Cyclase/cAMP/PKAConverts ATP to cAMP
Cyclic AMP (cAMP)Adenylyl Cyclase/cAMP/PKAActivates PKA
Protein Kinase A (PKA)Adenylyl Cyclase/cAMP/PKAPhosphorylates downstream proteins
Gαq/11Gq/11 Protein/PLC/CalciumActivates Phospholipase C
Phospholipase C (PLC)Gq/11 Protein/PLC/CalciumHydrolyzes PIP2 into DAG and IP3
Diacylglycerol (DAG)Gq/11 Protein/PLC/CalciumActivates PKC (with Ca2+)
Inositol Trisphosphate (IP3)Gq/11 Protein/PLC/CalciumTriggers intracellular calcium release
Intracellular CalciumGq/11 Protein/PLC/CalciumActivates calcium-sensitive proteins (e.g., PKC)

Downstream Protein Kinase Regulation and Crosstalk

Beyond the primary cAMP/PKA pathway, LHR activation can influence other protein kinase signaling networks, contributing to the complexity of cellular responses. While the direct and detailed regulation of all downstream protein kinases by this compound has been an area of ongoing research, studies on LH and other gonadotropins provide insights into potential crosstalk mechanisms.

Mammalian Target of Rapamycin (B549165) (MTOR) Pathway Integration

The mammalian target of rapamycin (MTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies examining the effects of LH on MTOR signaling, particularly in ovarian cells, indicate that LH can activate this pathway. Interestingly, LH-mediated activation of MTOR in bovine luteal cells appears to occur through pathways independent of the classical PI3K/AKT and MAPK signaling cascades. This alternative activation might involve the phosphorylation and inactivation of GSK3B and a reduction in AMPK activation, ultimately leading to reduced activity of the tuberous sclerosis complex (TSC), a negative regulator of MTOR. By influencing the MTOR pathway, this compound can impact cellular processes crucial for gonadal function and steroidogenesis.

Regulation of Gene Transcription and Protein Synthesis

This compound, through activation of the LHR and subsequent intracellular signaling, plays a significant role in regulating gene transcription and protein synthesis in target cells. A key mediator of these effects is the cAMP/PKA pathway. Studies in rat testis Leydig cells have demonstrated that LH-induced protein synthesis is largely mediated by cAMP and requires the synthesis of messenger RNA (mRNA). Inhibition of transcription by agents like Actinomycin D prevents this LH-stimulated protein synthesis, highlighting the dependence on gene expression.

Cellular and Tissue Specific Biological Responses Mediated by Lutropinalfa Preclinical/in Vitro Focus

Ovarian Theca and Granulosa Cell Research

In the ovary, Lutropinalfa orchestrates a complex interplay between theca and granulosa cells, the two primary somatic cell types of the ovarian follicle. This coordinated action is essential for steroid hormone production and follicular growth.

This compound is the principal hormonal stimulus for the production of androgens by theca interstitial cells surrounding the developing ovarian follicle. frontiersin.org In vitro studies have demonstrated that the response of theca cells to LH is dose-related, leading to the synthesis of androgens such as androstenedione (B190577) and dehydroepiandrosterone. nih.gov This process is mediated through the activation of crucial steroidogenic enzymes, including CYP17. nih.gov

Research has also revealed that the androgenic response of theca cells to this compound can be modulated by paracrine factors secreted by neighboring granulosa cells. For instance, inhibin, a product of granulosa cells, has been shown to enhance LH-induced androstenedione production in cultured human theca cells. nih.gov Furthermore, genetic factors, such as the DENND1A gene and its splice variant DENND1A.V2, are recognized as vital regulators of androgen biosynthesis in theca cells, influencing the activity of enzymes like CYP11A1 and CYP17A1. researchgate.net

Key Factors in this compound-Mediated Theca Cell Androgen Synthesis

FactorRole in Theca CellsReference
This compound (LH)Primary hormonal stimulator of androgen production. frontiersin.org
CYP17Key enzyme in the steroidogenic pathway activated by LH signaling. nih.gov
InhibinGranulosa cell-derived factor that can amplify LH-induced androgen production. nih.gov
DENND1A.V2Gene variant implicated in regulating the expression and activity of steroidogenic enzymes. researchgate.net

While this compound directly acts on theca cells, its influence extends to granulosa cells by providing the necessary androgen precursors for estrogen synthesis. Granulosa cells convert theca-derived androgens into estrogens, a reaction catalyzed by the enzyme aromatase (CYP19A1). The activity of this enzyme is a critical marker of follicular health and maturity. nih.gov

In vitro studies have shown that granulosa cells harvested from mature, preovulatory follicles exhibit substantially higher aromatase activity compared to cells from less developed follicles, provided an androgen substrate like testosterone (B1683101) is available. nih.gov The regulation of this enzyme is complex; for example, high concentrations of follicular fluid have been observed to decrease its activity in cultured human granulosa cells. nih.gov Conversely, certain endogenous steroids can act as inhibitors. Research has identified naturally occurring non-aromatizable 5α-reduced androgens, such as 5α-dihydrotestosterone, as potent competitive inhibitors of the granulosa cell aromatase reaction in vitro. nih.gov

This compound plays a crucial role in the later stages of follicular development, contributing to the final maturation of the follicle and the enclosed oocyte. In vitro folliculogenesis (ivF) systems, largely developed and validated using animal models, serve as powerful tools to investigate these processes. nih.govresearchgate.net These culture systems aim to replicate the ovarian environment to support the growth of immature preantral follicles through to the antral stage, with the goal of producing a developmentally competent oocyte. researchgate.net

The success of in vitro maturation is heavily dependent on oocyte quality, which is intrinsically linked to the follicle's developmental stage and size. animbiosci.org The composition of follicular fluid, which bathes the oocyte, contains numerous factors that can influence oocyte maturation and subsequent embryo development in in vitro settings. researcherslinks.com While Follicle-Stimulating Hormone (FSH) is the primary driver of early follicular growth, the LH activity of this compound is essential for the final maturation stages leading up to ovulation. In primate models, androgen exposure, which is stimulated by LH, promotes the growth of both preantral and antral follicles and increases the expression of FSH receptors on granulosa cells, highlighting the synergistic actions of these hormones. frontiersin.org

Following ovulation, the remnants of the dominant follicle, including theca and granulosa cells, undergo a transformation process known as luteinization to form the corpus luteum (CL). wikipedia.orgnih.gov The CL is a transient endocrine gland whose principal function is the secretion of progesterone (B1679170), a hormone indispensable for the establishment and maintenance of pregnancy. imrpress.comresearchgate.net

The synthesis of progesterone by the luteinized granulosa and theca cells is critically dependent on continued, low-level stimulation by LH (this compound). nih.gov The LH receptor signaling pathway regulates the cellular uptake of cholesterol, the essential substrate for all steroid hormone production. nih.gov In vitro models utilizing human luteinized granulosa cells, often sourced from in vitro fertilization (IVF) procedures, provide a valuable window into the function of the human CL. frontiersin.org In culture, these cells produce progesterone for several days, effectively mimicking the steroidogenic activity of a newly formed corpus luteum. frontiersin.org

Testicular Leydig Cell Investigations

In the male testis, the primary target cells for this compound are the Leydig cells, located in the interstitial tissue between the seminiferous tubules.

This compound is the central physiological stimulator of testosterone synthesis and secretion by Leydig cells. mdpi.comnih.gov This action is initiated when this compound binds to its specific G protein-coupled receptors on the Leydig cell surface, triggering an intracellular signaling cascade that involves the activation of adenylyl cyclase and the generation of cyclic AMP (cAMP). nih.gov

In vitro studies using isolated rat Leydig cells have quantified this response, showing a significant increase in testosterone production with lutropin concentrations as low as 1 ng/ml. nih.gov This steroidogenic response is closely correlated with the phosphorylation of specific intracellular proteins. nih.gov The rate-limiting step in this entire process is the LH-dependent transport of cholesterol from the cytoplasm to the inner mitochondrial membrane, where the first enzymatic conversion in the steroidogenic pathway occurs. mdpi.comnih.gov Advanced in vitro models, which use Leydig cells derived from stem cells, have demonstrated the ability to sustain high levels of testosterone production in response to LH for extended periods, offering a robust system for long-term studies. frontiersin.org

This compound (LH) Effect on Testosterone Production in Preclinical Models

Model SystemKey FindingMechanismReference
Isolated Rat Leydig CellsSignificant testosterone production stimulated by lutropin at ≥ 1 ng/ml.Correlated with phosphorylation of specific intracellular proteins. nih.gov
Mammalian Leydig Cells (General)LH binding activates adenylyl cyclase and cAMP production.Initiates signaling cascade for steroidogenesis. nih.gov
Stem Cell-Derived Leydig CellsSustained high-level testosterone production for months in response to LH.Provides a long-term in vitro model. frontiersin.org

Mechanistic Contributions to Spermatogenesis (in models)

In male reproductive models, this compound plays a pivotal role in spermatogenesis, primarily through its action on Leydig cells. patsnap.comnih.gov By binding to the LH receptors on the surface of these cells, it stimulates the production and secretion of testosterone. patsnap.comnih.gov This androgen is essential for the initiation and maintenance of spermatogenesis. nih.govresearchgate.net

The binding of this compound to its G protein-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). patsnap.com This elevation in cAMP subsequently activates protein kinase A (PKA), which phosphorylates various intracellular proteins, culminating in increased testosterone synthesis. patsnap.comnih.gov Testosterone then acts in a paracrine manner on Sertoli cells, which are crucial for supporting germ cell development and maturation. frontiersin.orgmdpi.com

Preclinical studies have demonstrated that the stimulation of testosterone production by this compound is a key mechanistic step for several stages of spermatogenesis, including the progression of germ cells through meiosis and their subsequent differentiation into mature spermatozoa. nih.gov The process is highly dependent on the local concentration of testosterone within the seminiferous tubules. nih.gov

Cell TypeAction of this compound (via LH receptor)Key MediatorsDownstream Effect on Spermatogenesis
Leydig CellsStimulation of steroidogenesiscAMP, PKAIncreased testosterone production
Sertoli CellsIndirectly stimulated by testosteroneAndrogen Receptor (AR)Support of germ cell proliferation and differentiation
Germ CellsDependent on Sertoli cell supportGrowth factors, nutrientsProgression through meiosis and spermiogenesis

Inter-organelle Communication within Steroidogenic Cells

The process of steroidogenesis, stimulated by this compound, is a complex series of enzymatic reactions that occur across different organelles within the steroidogenic cells, primarily the mitochondria and the endoplasmic reticulum (ER). nih.govmdpi.com Effective communication and coordination between these organelles are fundamental for the efficient synthesis of steroid hormones like testosterone. nih.govnih.gov

Endoplasmic Reticulum and Mitochondria Interactions

The synthesis of testosterone from cholesterol involves enzymes located in both the mitochondria and the smooth endoplasmic reticulum. nih.gov The initial and rate-limiting step, the conversion of cholesterol to pregnenolone, occurs within the inner mitochondrial membrane, catalyzed by the enzyme CYP11A1. nih.gov Pregnenolone then moves to the endoplasmic reticulum, where it is further metabolized by other enzymes to produce testosterone. nih.gov

This spatial separation of enzymatic steps necessitates a close physical and functional interaction between the mitochondria and the ER. nih.govfrontiersin.org These interactions occur at specialized contact sites known as mitochondria-associated ER membranes (MAMs). nih.govresearchgate.net MAMs are crucial for the transfer of lipids, including cholesterol and steroid intermediates, between the two organelles. researchgate.net Hormone stimulation, such as that mimicked by this compound, has been shown to increase the communication between the ER and mitochondria. nih.gov

Lipid Metabolism and Cholesterol Homeostasis

This compound plays a significant role in regulating lipid metabolism and cholesterol homeostasis within Leydig cells to ensure a continuous supply of substrate for steroidogenesis. nih.govresearchgate.net Steroidogenic cells have a high demand for cholesterol, which can be sourced from intracellular stores of cholesteryl esters within lipid droplets, uptake from circulating lipoproteins, or de novo synthesis. nih.govresearchgate.net

Upon stimulation by this compound, pathways are activated that lead to the mobilization of cholesterol from lipid droplets and its transport to the mitochondria. nih.gov This process is critical for initiating steroid synthesis. nih.gov Luteinizing hormone is a central regulator of both steroidogenesis and cholesterol homeostasis in Leydig cells in vivo. nih.govresearchgate.net Studies have shown that LH signaling influences the expression of genes involved in cholesterol biosynthesis and uptake. nih.gov This ensures that the cell can meet the increased demand for cholesterol required for hormone-stimulated testosterone production. nih.gov

ProcessKey Organelles InvolvedRole of this compound StimulationKey Molecules
Cholesterol TransportEndoplasmic Reticulum, Mitochondria, Lipid DropletsEnhances movement of cholesterol to mitochondriaCholesterol, Pregnenolone
Steroid SynthesisMitochondria, Endoplasmic ReticulumInitiates and sustains the enzymatic cascadeCYP11A1, HSD3B
Cholesterol HomeostasisWhole CellRegulates genes for cholesterol uptake and synthesisLDL Receptor, HMG-CoA Reductase

Immunological Responses to this compound in Experimental Animals

As a recombinant protein, this compound has the potential to elicit an immunological response in experimental animals. nih.gov Preclinical studies for biotherapeutics routinely involve an assessment of immunogenicity, which is the propensity of a substance to trigger an immune response. nih.gov While specific data on the immunological responses to this compound in experimental animals is not extensively detailed in publicly available literature, general principles of immunology in animal models apply. nih.gov

The introduction of a foreign protein can lead to the production of anti-drug antibodies (ADAs). The development of ADAs can have various consequences, including neutralization of the drug's biological activity, altered pharmacokinetic profiles, or, in rare cases, hypersensitivity reactions. nih.gov Animal models are essential for identifying the potential for a xenobiotic substance to cause injury to the immune system. nih.gov

The choice of animal model is critical in immunogenicity testing, as there can be significant differences in the immune systems of various species. nih.gov Inbred strains of mice are often used in immunotoxicity studies to reduce individual variation in the immune response. nih.gov The assessment of immunological responses would typically involve monitoring for the presence of ADAs in the serum of treated animals and evaluating any potential clinical or pathological signs of an immune reaction. mdpi.com It is important to note that the immune system has compensatory mechanisms, and the presence of ADAs does not always translate to a clinically significant outcome. nih.gov

Comparative Molecular and Functional Analyses of Lutropinalfa

Distinctions from Endogenous Pituitary Luteinizing Hormone

Lutropin alfa is a recombinant form of human LH, manufactured through genetic engineering, which offers key distinctions compared to endogenous pituitary-derived LH. drugbank.comguidetopharmacology.orgscielo.br One significant difference lies in its purity and specific activity, which are higher due to the controlled recombinant production process. scielo.brnih.gov While endogenous LH exists as a mixture of isoforms with varying sialic acid content, affecting their bioactivity and half-lives, lutropin alfa is characterized by a consistent isoform profile. nih.govdovepress.com

The manufacturing process of recombinant LH ensures a high level of purification, significantly greater than that of urine-derived LH preparations. nih.gov For instance, recombinant LH preparations can contain 20,000 to 30,000 IU LH/mg protein, in contrast to urine-derived LH with 60 to 250 IU LH/mg protein. nih.gov This high purity eliminates the risk of contamination associated with urine-derived products. nih.gov

Furthermore, lutropin alfa is associated with better dose precision, partly due to the use of filled-by-mass technology in some recombinant products, which minimizes batch-to-batch variation. scielo.brelsevier.eselsevier.es In contrast, the biological activity of urinary preparations has historically been quantified by bioassays, which can have higher variability. elsevier.es

While the physicochemical, immunological, and biological activities of lutropin alfa are considered comparable to those of human pituitary LH, the controlled production process results in a consistent and highly pure product. fda.gov The beta chain of lutropin alfa has an N-glycosylation site and its structure and glycosylation pattern are very similar to that of pituitary-derived hLH. fda.gov

Comparative Bioactivity with Urinary-Derived Human Menopausal Gonadotropins (hMG)

Urinary-derived human menopausal gonadotropins (hMG) have historically been a source of LH activity for infertility treatments. nih.govelsevier.es However, hMG preparations contain a mixture of gonadotropins, primarily FSH and LH, extracted from the urine of postmenopausal women. nih.govelsevier.espeptides.guide A key difference in bioactivity stems from the fact that the LH activity in hMG preparations largely depends on the presence of human chorionic gonadotropin (hCG), which is concentrated during the purification process or sometimes added to achieve a desired level of LH-like activity. scielo.brelsevier.eselsevier.es

LH and hCG, while binding to the same receptor (LH/hCG receptor), differ in their carbohydrate moieties, which impacts their bioactivity and half-life. scielo.brelsevier.es hCG has a significantly longer half-life (24-31 hours or 5-7 days depending on the source) compared to recombinant human LH (10-12 hours or approximately 24 hours depending on the source and route of administration). patsnap.comscielo.brelsevier.eswikipedia.org This longer half-life and higher binding affinity of hCG to LH receptors can lead to a more sustained ligand exposure during the follicular phase, which has been shown in animal models to potentially lead to down-regulation of LH receptors. scielo.br Studies have indicated that the expression of the LH/hCG receptor gene and genes involved in steroidogenesis in granulosa cells are lower in patients treated with hMG preparations. scielo.br

In contrast, the LH activity of lutropin alfa is derived directly from pure recombinant LH glycoprotein (B1211001). scielo.brelsevier.eselsevier.es This provides a more defined and consistent LH activity compared to the variable composition and reliance on hCG for LH activity seen in hMG. scielo.brnih.govelsevier.es While some evidence suggests superiority of urinary hMG over follitropin alfa in controlled ovarian hyperstimulation for IVF in terms of live birth rate per couple in unselected populations, the role of lutropin alfa may be more significant in specific patient groups, such as those with hypothalamic hypogonadism. tandfonline.comnih.govresearchgate.net

Interaction and Synergism with Follitropin Alfa (r-hFSH) in Research Models

Lutropin alfa is commonly used in combination with follitropin alfa (recombinant human FSH, r-hFSH) in assisted reproductive technologies. drugbank.compatsnap.comemdserono.ca This co-administration is based on the synergistic roles of LH and FSH in follicular development. emdserono.camerckgroup.comdovepress.comoup.com FSH is primarily involved in the initiation and growth of ovarian follicles by acting on granulosa cells, while LH stimulates the theca cells to produce androgens, which are then converted to estradiol (B170435) by aromatase in the granulosa cells, a process supported by FSH. emdserono.camerckgroup.comoup.com

The combination of follitropin alfa and lutropin alfa is expected to stimulate the development of potential follicles and prepare the reproductive tract for implantation and pregnancy, particularly in women with LH and FSH deficiency. nih.govemdserono.ca Studies have confirmed that there is no pharmacokinetic interaction between follitropin alfa and lutropin alfa when administered simultaneously. pom.go.id

Co-stimulation of Ovarian Follicular Development

The co-administration of lutropin alfa with follitropin alfa has been shown to effectively stimulate follicular development. dovepress.comnih.govemdserono.ca In women with severe LH and FSH deficiency, the administration of both recombinant hormones has been shown to improve pregnancy rates and potentially reduce the number of stimulation cycles. merckgroup.com

Research findings indicate a dose-dependent increase in the rate of optimal follicular growth in women receiving follitropin alfa with varying doses of recombinant LH. tandfonline.comnih.gov For example, studies have shown significantly higher rates of optimum follicular growth in severely LH-deficient women treated with follitropin alfa plus lutropin alfa compared to those receiving follitropin alfa with placebo. dovepress.comtandfonline.comnih.gov

Interactive Data Table: Optimal Follicular Growth with Follitropin Alfa and Varying rLH Doses (Illustrative based on search results)

rLH Dose (IU/day)Rate of Optimal Follicular Growth (%)
0Lower rate (compared to groups with rLH) tandfonline.comnih.gov
2514% ovulated (in combination with follitropin alfa) tandfonline.comnih.gov
7566% ovulated (in combination with follitropin alfa) tandfonline.comnih.gov
22580% ovulated (in combination with follitropin alfa) tandfonline.comnih.gov

The primary effect of lutropin alfa administration in combination with follitropin alfa, in the context of stimulating follicular development in LH and FSH deficient women, is an increase in estradiol secretion by the follicles that are stimulated by FSH. emdserono.ca

Influence on Ovarian Sensitivity to FSH

The addition of lutropin alfa has been shown to increase ovarian sensitivity to follitropin alfa. emdserono.camerckgroup.com This increased sensitivity promotes estradiol secretion by the follicle and supports follicular development. merckgroup.com

While the precise role of LH in sensitizing antral follicles to FSH is still being investigated, it is understood that LH plays a crucial role in normal hormone production and potentially in oocyte and embryo development. dovepress.com The synergistic action of LH and FSH regulates processes like folliculogenesis, granulosa cell growth, and steroidogenesis. oup.com In ovarian theca cells, LH stimulates the production of androgens, which are then converted to estradiol in granulosa cells under the influence of FSH. oup.com

Studies suggest that polymorphisms in the LH beta chain and LH/hCG receptors could potentially reduce ovarian sensitivity to FSH, highlighting the interconnected function of both gonadotropins during ovarian stimulation. oup.com Research has also indicated that carriers of certain polymorphisms might require higher doses of r-hLH during ovarian stimulation and that the pregnancy rate could be higher in these carriers when receiving a combination of r-hFSH and r-hLH compared to r-hFSH alone. oup.com

Advanced Research Methodologies for Lutropinalfa Studies

In Vitro Cell-Based Assays for Receptor Binding and Signaling

In vitro assays are fundamental to characterizing the pharmacological profile of Lutropinalfa. These cell-based systems provide controlled environments to dissect specific aspects of the ligand-receptor interaction and subsequent cellular responses.

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness. giffordbioscience.comcreative-bioarray.com These assays directly measure the binding of a radiolabeled ligand to a receptor source, which can be whole cells or prepared cell membranes. revvity.com The primary types of radioligand binding assays include saturation, competitive, and kinetic assays. giffordbioscience.com

Saturation Assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the total number of binding sites (Bmax) and the dissociation constant (Kd), a measure of the radioligand's affinity. giffordbioscience.comcreative-bioarray.com

Competitive Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as this compound. creative-bioarray.com In this setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and its half-maximal inhibitory concentration (IC50) is calculated and converted to a Ki value. giffordbioscience.com

Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of a radioligand from the receptor, providing deeper insights into the binding interaction. giffordbioscience.com

For this compound, these assays would typically be performed using cell lines engineered to express the human LHCGR, such as a cultured Leydig tumor cell line (e.g., MA-10), which is known to naturally express the receptor. nih.gov

Table 1: Representative Data from a Competitive Radioligand Binding Assay for the LHCGR
Competitor CompoundIC50 (nM)Calculated Ki (nM)Receptor Source
This compound1.20.85Membranes from HEK293 cells expressing LHCGR
Compound X (Antagonist)25.618.1Membranes from HEK293 cells expressing LHCGR
Compound Y (Agonist)0.90.64Membranes from HEK293 cells expressing LHCGR

Reporter gene assays are powerful tools for measuring the activation of specific intracellular signaling pathways following receptor activation. thermofisher.comqiagen.com When this compound binds to the LHCGR, it initiates a signaling cascade, most notably the activation of the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). This cascade culminates in the activation of transcription factors that bind to specific DNA sequences, known as response elements, in the promoter region of target genes. thermofisher.com

In a reporter gene assay, a construct is introduced into cells that contains a promoter with these response elements (e.g., cAMP response element, CRE) linked to a reporter gene, such as luciferase or beta-galactosidase. thermofisher.comnih.gov The activation of the signaling pathway by this compound leads to the transcription and translation of the reporter gene. The resulting enzymatic activity of the reporter protein is then quantified, serving as a surrogate for the activation of the upstream signaling pathway. springernature.com Dual-luciferase systems are often employed to normalize for transfection efficiency and cell number, enhancing the accuracy of the results. springernature.com

Table 2: Luciferase Activity in Response to this compound in a CRE-Luc Reporter Assay
This compound Concentration (ng/mL)Relative Luciferase Units (RLU)Fold Induction over Basal
0 (Basal)150 ± 251.0
0.1450 ± 403.0
1.02250 ± 18015.0
10.08100 ± 65054.0
100.014250 ± 110095.0

While binding and signaling assays provide information on receptor interaction and pathway activation, cell-based bioassays measure a direct physiological response. For this compound, the most relevant bioassay is the steroidogenesis assay, which quantifies the production of steroid hormones. nih.gov The human adrenocortical carcinoma cell line H295R is a well-established in vitro model for this purpose, as it expresses the key enzymes necessary for steroidogenesis and produces hormones found in the adrenal cortex, ovaries, and testes. nih.gov

In this assay, cultured H295R cells or primary luteinized granulosa cells are treated with varying concentrations of this compound. nih.gov After an incubation period (typically 48 hours), the cell culture medium is collected, and the levels of key steroid hormones, such as progesterone (B1679170) and estradiol (B170435), are measured using techniques like ELISA or mass spectrometry. An increase in steroid production compared to untreated cells provides a direct measure of this compound's biological activity and potency. nih.gov

Structural Biology Techniques for Protein and Receptor Characterization

Understanding the three-dimensional structure of this compound and its complex with the LHCGR is crucial for elucidating the molecular basis of its function and for rational drug design.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques for determining the structure of proteins and macromolecular complexes at atomic or near-atomic resolution. nih.govnih.gov

X-ray Crystallography: This technique requires the production of high-quality, ordered protein crystals. libretexts.org These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure of the protein is built and refined. nih.govnih.gov While extremely powerful, a major challenge can be the process of obtaining suitable crystals, particularly for complex membrane proteins like the LHCGR. libretexts.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, especially for large, complex, or flexible molecules that are difficult to crystallize. nih.gov In this method, a purified sample of the protein or protein complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. youtube.com A transmission electron microscope is then used to capture thousands of two-dimensional images of the individual particles in different orientations. youtube.com Sophisticated computational algorithms are used to classify these images and reconstruct a high-resolution 3D model of the molecule. nih.govyoutube.com Cryo-EM would be an ideal technique to visualize the entire this compound-LHCGR complex, including the transmembrane domains of the receptor.

Mutagenesis studies are essential for identifying the specific amino acid residues that are critical for a protein's function. nih.gov By systematically changing individual amino acids within the LHCGR or this compound itself (a process known as site-directed mutagenesis), researchers can probe the structure-function relationship of the ligand-receptor pair. researchgate.net

For example, specific residues in the extracellular domain of the LHCGR can be mutated. The resulting mutant receptors are then expressed in host cells and tested using the in vitro assays described above (e.g., binding and reporter assays). A mutation that significantly reduces this compound's binding affinity would suggest that the altered residue is part of the binding interface. Similarly, a mutation that allows normal binding but prevents signal transduction would indicate a role for that residue in receptor activation. These studies are critical for validating structural models and understanding the precise mechanism of gonadotropin action. nih.govnih.gov

Table 3: Hypothetical Results of Mutagenesis Studies on the LHCGR
Mutation (Residue and Location)Effect on this compound Binding (Kd)Effect on Signal Transduction (EC50)Inferred Function of Residue
Asp203 -> Ala (Extracellular Domain)100-fold increase (decreased affinity)120-fold increase (decreased potency)Critical for high-affinity ligand binding
Lys451 -> Ala (Transmembrane Helix 3)No significant changeNo significant changeNot directly involved in binding or activation
Arg612 -> Ala (Intracellular Loop 3)No significant change>500-fold increase (severely impaired potency)Essential for G-protein coupling and activation
Tyr331 -> Phe (Extracellular Hinge Region)5-fold increase50-fold increaseContributes to conformational change upon binding

Molecular and Cellular Biology Approaches

Molecular and cellular biology techniques offer powerful tools to dissect the signaling cascades and cellular responses initiated by this compound. By examining the effects of this compound at the level of genes and proteins, researchers can gain fundamental insights into its role in follicular development, ovulation, and luteal function.

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

Gene expression analysis is fundamental to understanding how this compound, acting as a luteinizing hormone (LH) analog, modulates cellular functions in the ovary. Techniques such as Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and Ribonucleic Acid Sequencing (RNA-Seq) are used to quantify changes in messenger RNA (mRNA) levels, providing a snapshot of the transcriptional activity within target cells like granulosa and theca cells.

RT-qPCR is a highly sensitive method used to measure the expression of specific genes. It is often employed to validate findings from broader transcriptomic analyses or to investigate the regulation of a small number of target genes known to be involved in reproductive processes. For instance, studies can use RT-qPCR to measure the expression of genes crucial for follicular development, such as the follicle-stimulating hormone receptor (FSHR) and LH receptor (LHR), in response to this compound. ejast.org

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome of a cell or tissue. This powerful technique allows researchers to identify all genes that are differentially expressed under specific conditions, such as in granulosa cells from patients with varying serum LH levels during ovarian stimulation. nih.gov In one such study, RNA-Seq was used to compare the transcriptome profiles of granulosa cells from patients with low, medium, and high LH levels, revealing distinct molecular and pathway changes. nih.gov This type of analysis can uncover novel genes and pathways regulated by LH signaling, offering new insights into the mechanisms underlying oocyte quality and embryo development. nih.gov

Table 1: Application of Gene Expression Analysis in Ovarian Cell Research Relevant to this compound
TechniqueApplicationKey Findings/TargetsReference
RNA-SeqTranscriptome profiling of granulosa cells from patients with different serum LH levels.Identified distinct gene expression profiles and pathway alterations associated with low and high LH levels compared to medium levels. nih.gov
RNA-SeqAnalysis of granulosa cells to identify biomarkers for embryo developmental capacity.Identified 226 differentially expressed genes related to high developmental competence of embryos. nih.gov
RT-qPCRValidation of microarray data on gene expression changes in ovarian cancer cells after LH receptor activation.Confirmed up-regulation or down-regulation of specific genes involved in cell growth and apoptosis. nih.govnih.gov
RT-qPCRMeasurement of key gene expression in rabbit ovarian follicles.Demonstrated that different light colors affect the mRNA expression of follicle-stimulating hormone receptor and luteinizing hormone receptor. ejast.org

Protein Localization and Trafficking Studies (e.g., Immunofluorescence, Confocal Microscopy)

Understanding where a protein resides within a cell and how it moves is critical to defining its function. This compound exerts its effects by binding to the LH/choriogonadotropin receptor (LHCGR), a G protein-coupled receptor on the surface of ovarian theca and granulosa cells. drugbank.comdrugbank.com Immunofluorescence coupled with confocal microscopy allows for the precise visualization of these receptors and other signaling proteins.

Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect a specific target protein within a cell. This method can reveal the subcellular location of a protein. For example, it can be used to show the distribution of LHCGR on the plasma membrane of luteal cells. nih.gov

Confocal Microscopy is an advanced optical imaging technique that increases resolution and contrast compared to conventional widefield microscopy. It enables the reconstruction of three-dimensional images from optical sections of a sample. nih.gov In studies of this compound's mechanism, confocal microscopy can be used to investigate the distribution of LHCGR on the cell surface, demonstrating that the receptors may not be evenly distributed, which could imply compartmentalization of cell function. nih.gov Furthermore, this technique can be used to observe the downstream effects of receptor activation, such as the phosphorylation and translocation of signaling proteins within the cell. nih.gov

Western Immunoblotting for Protein Expression and Phosphorylation

Western immunoblotting, or Western blot, is a widely used analytical technique to detect and quantify specific proteins in a sample. It is particularly valuable for studying the signaling pathways activated by this compound, which often involve changes in protein expression and post-translational modifications like phosphorylation.

The binding of this compound to its receptor initiates an intracellular signaling cascade, primarily mediated by cyclic AMP (cAMP) and protein kinase A (PKA). patsnap.com This activation leads to the phosphorylation of various downstream proteins, which in turn alters their activity and mediates the physiological response.

Protein Expression Analysis: Western blotting can measure the total amount of a specific protein, such as the LHCGR or enzymes involved in steroidogenesis, to determine if treatment with this compound alters their expression levels.

Phosphorylation Analysis: A key application of Western blotting in this context is the detection of protein phosphorylation. Using antibodies that specifically recognize the phosphorylated form of a target protein, researchers can assess the activation state of signaling pathways. rndsystems.combio-rad-antibodies.com For instance, while not a Western blot study, confocal microscopy has shown that LH treatment of luteal cells leads to decreased phosphorylation of AMPKα at one site (Thr172) and increased phosphorylation at another (Ser485), indicating a complex regulation of this metabolic signaling pathway. nih.gov These phosphorylation events are precisely the type of changes that can be quantified using Western blotting, allowing researchers to map the signaling networks activated by this compound. For reliable results in phospho-Western blotting, it is crucial to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins and to use a blocking agent like bovine serum albumin (BSA) instead of milk, which contains the phosphoprotein casein. advansta.combio-techne.com

Preclinical Animal Models for Reproductive Physiology Investigations

Preclinical animal models are essential for studying the complex physiological and endocrinological effects of compounds like this compound in a whole-organism context. These models allow for investigations that are not feasible in humans, providing critical data on efficacy and mechanism of action.

Rodent Models (e.g., Rats, Rabbits)

Rodents are widely used in reproductive research due to their relatively short gestation periods, well-characterized reproductive cycles, and the availability of established disease models.

Rat Models: Rats are a common model for studying endocrinological disorders. For example, models of hypogonadotropic hypogonadism can be created in rats to investigate the efficacy of this compound in stimulating testosterone (B1683101) production and spermatogenesis in males or follicular development in females. nih.gov Long-term studies in gonadectomized aged rats have been used to establish models of sarcopenic obesity and osteoporosis, which are relevant to the clinical picture of hypogonadism. nih.gov

Rabbit Models: The rabbit is another valuable model in reproductive research, particularly for studies on ovarian stimulation, superovulation, and embryo development. nih.govcabidigitallibrary.org Rabbits are induced ovulators, which allows for precise timing of experimental interventions. cabidigitallibrary.org Studies have used rabbits to compare the efficacy of different ovarian stimulation protocols, including those supplemented with LH, to assess outcomes such as ovulation rate, embryo development, and gene expression in blastocysts. nih.gov Research in rabbits has also investigated the impact of various factors on the expression of key genes for follicular development, including the LH receptor. ejast.org

Table 2: Use of Rodent Models in Reproductive Research Relevant to this compound
Animal ModelResearch AreaSpecific Application/FindingReference
RatHypogonadismUsed to model the long-term effects of androgen deprivation, resulting in sarcopenic obesity and osteoporosis. nih.gov
RabbitOvarian StimulationCompared a single injection of corifollitropin alfa supplemented with LH to a standard FSH protocol for superovulation. nih.gov
RabbitFollicular DevelopmentInvestigated the morphology of ovarian follicles at different stages of the reproductive cycle. cabidigitallibrary.orgresearchgate.net
RabbitGene ExpressionStudied how environmental factors (light color) affect the expression of FSH and LH receptors in the ovary. ejast.org

Non-human Primate Models

Non-human primates (NHPs), such as rhesus macaques, are considered the most relevant translational models for human reproductive health. elsevierpure.comnih.gov Their reproductive physiology, including the menstrual cycle, hormonal regulation, and placental development, closely resembles that of humans. nih.gov This makes them invaluable for the preclinical evaluation of reproductive hormones like this compound.

Due to these similarities, NHPs serve as a crucial step in bridging the gap between basic research and human clinical trials. nih.gov They are used to study complex reproductive processes and disorders such as endometriosis and polycystic ovary syndrome (PCOS). Research in NHPs can provide critical insights into how this compound influences the intricate neuroendocrine control of the reproductive axis and the cyclic function of the ovary and uterus, offering a highly predictive model for clinical outcomes in humans. nih.govnih.gov

Future Directions and Research Gaps in Lutropinalfa Biology

Elucidation of Novel Intracellular Signaling Pathways and Cross-Talk

The binding of Lutropinalfa to the LHCGR is known to initiate a cascade of intracellular events. nih.gov Primarily, this involves the activation of the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). imrpress.comnih.gov However, emerging evidence suggests a more complex signaling network than previously appreciated. The LHCGR can also couple to other G proteins, such as Gq/11 and Gi, which activate or inhibit different downstream effectors. nih.gov This hints at a sophisticated system of signal diversification that is dependent on the cellular context and the specific conformation of the activated receptor. nih.gov

A significant area for future research lies in the exploration of G-protein independent signaling, particularly pathways mediated by β-arrestins. nih.govdomaintherapeutics.ca Initially recognized for their role in receptor desensitization and internalization, β-arrestins are now understood to act as scaffolding proteins that can initiate their own signaling cascades, independent of G-protein activation. nih.govnih.govfrontiersin.org Investigating the extent and nature of β-arrestin-mediated signaling in response to this compound could reveal novel cellular responses and physiological roles.

Furthermore, the cross-talk between these various signaling pathways is a critical but underexplored area. nih.gov The integration of signals from G-protein-dependent and β-arrestin-dependent pathways, as well as their interactions with other cellular signaling networks, likely provides a mechanism for the fine-tuning of cellular responses to this compound. nih.govfrontiersin.org Understanding this intricate web of communication is essential for a comprehensive picture of this compound's biological activity. researchgate.net

Comprehensive Analysis of LHR Conformational Dynamics and Allosteric Modulation

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) is a dynamic molecule that undergoes significant conformational changes upon ligand binding. nih.gov These changes are crucial for the activation of downstream signaling pathways. nih.gov High-resolution structural studies, such as cryo-electron microscopy, have begun to shed light on the active and inactive states of the receptor. nih.gov However, a more detailed understanding of the transitional states and the precise molecular movements involved in receptor activation is still needed.

A particularly promising area of research is the allosteric modulation of the LHCGR. imrpress.comeco-vector.com Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where this compound binds. nih.govnih.gov These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and can fine-tune the receptor's response to its natural ligand. nih.gov The discovery of multiple allosteric sites on the LHCGR opens up exciting possibilities for the development of novel therapeutics with greater specificity and potentially fewer side effects. eco-vector.comresearchgate.netresearchgate.netbohrium.com Further research is needed to identify and characterize new allosteric modulators and to fully understand their impact on the conformational dynamics of the receptor. nih.govresearcher.life

Type of Allosteric Modulator Effect on Receptor Activity Potential Therapeutic Application
Positive Allosteric Modulator (PAM)Enhances the effect of the endogenous ligandConditions requiring increased LH receptor signaling
Negative Allosteric Modulator (NAM)Reduces the effect of the endogenous ligandConditions requiring decreased LH receptor signaling
Silent Allosteric Modulator (SAM)Binds to the allosteric site without affecting agonist activity but can block other allosteric modulatorsResearch tool to probe receptor function

Investigation of Glycosylation's Impact on Bioactivity, Half-life, and Receptor Interaction

This compound, being a glycoprotein (B1211001), has its biological activity significantly influenced by the structure and composition of its carbohydrate side chains. nih.govnih.gov The degree of sialylation, in particular, has been shown to have a profound effect on the hormone's circulatory half-life. nih.govresearchgate.netfrontiersin.orgmurdoch.edu.au Higher levels of sialylation generally lead to a longer half-life, as it protects the molecule from rapid clearance by the liver. nih.govnih.gov Conversely, the presence of sulfated oligosaccharides can decrease the half-life. nih.govnih.gov

The heterogeneity of glycosylation, meaning the variation in glycan structures on different molecules of this compound, presents both a challenge and an opportunity. nih.govresearchgate.net This microheterogeneity can result in a population of molecules with a range of bioactivities and half-lives. A deeper understanding of how specific glycan structures influence receptor binding affinity and signal transduction is crucial. It is plausible that different glycoforms of this compound could elicit distinct cellular responses. Further research in this area could lead to the production of recombinant this compound with optimized glycosylation patterns for specific therapeutic applications. nih.gov

Glycosylation Feature Impact on this compound Reference
High SialylationIncreased circulatory half-life nih.govresearchgate.net
SulfationDecreased circulatory half-life nih.govnih.gov
Glycan StructureInfluences receptor binding and bioactivity nih.gov

Exploration of Specific LHR Isoforms and Their Functional Diversities

The gene encoding the Luteinizing Hormone Receptor (LHR) can undergo alternative splicing, giving rise to multiple receptor isoforms. nih.govoup.comresearchgate.netnih.govresearchgate.netresearchgate.net These splice variants often differ in their structure, particularly in the extracellular or intracellular domains. nih.govoup.com The existence of these isoforms adds another layer of complexity to the regulation of this compound's action.

Research has shown that some LHR isoforms may be non-functional on their own but can modulate the activity of the full-length receptor. nih.govoup.com For example, a truncated isoform lacking the transmembrane domains can act as a negative regulator of the full-length receptor by reducing its cell surface expression and subsequent signaling. nih.govoup.com The expression levels of different LHR isoforms can vary between tissues and can change during different physiological states, such as the luteal phase of the menstrual cycle. nih.govoup.com

Future investigations should focus on comprehensively identifying all LHR splice variants and characterizing their functional properties. Understanding how these isoforms contribute to the tissue-specific and context-dependent responses to this compound is a key research gap. nih.gov This knowledge could have significant implications for understanding both normal physiology and pathological conditions related to LHR signaling.

Advanced Protein Engineering for Modulated this compound Activity

Advances in protein engineering offer the exciting prospect of designing this compound variants with tailored biological properties. nih.gov By making specific amino acid substitutions, it is possible to alter the hormone's receptor binding affinity, specificity, and signaling bias. nih.gov For instance, engineering efforts could be directed towards creating this compound muteins that preferentially activate certain downstream signaling pathways (e.g., Gs-cAMP vs. β-arrestin pathways), a concept known as biased agonism. nih.gov

One notable example of the power of protein engineering in this field is the conversion of human choriogonadotropin (hCG) into a molecule with follicle-stimulating hormone (FSH) activity by swapping a specific domain of the beta-subunit. osti.gov This demonstrates the feasibility of dramatically altering the receptor specificity of gonadotropins. Applying similar strategies to this compound could lead to the development of novel therapeutics with improved efficacy and reduced side effects. Further research into the structure-function relationships of this compound will be crucial for guiding these engineering efforts. nih.gov

Development of Novel In Vitro and Ex Vivo Research Models for Gonadotropin Action

To better understand the complex biology of this compound and its receptor, there is a pressing need for more sophisticated in vitro and ex vivo research models. mdpi.com While traditional 2D cell culture systems have been invaluable, they often fail to recapitulate the complex three-dimensional architecture and cell-cell interactions of native tissues.

The development and application of 3D cell culture models, such as organoids, could provide a more physiologically relevant context for studying gonadotropin action. These models could be derived from various tissues that express the LHR, including ovarian follicles and testicular Leydig cells. Such advanced models would be instrumental in investigating the nuanced aspects of this compound signaling, including the role of the microenvironment and the interplay between different cell types. They would also provide a more accurate platform for screening novel therapeutic agents that target the LHR.

Q & A

Q. How can integrative omics elucidate this compound's mechanism of action?

  • Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map signaling pathways. Use pathway enrichment tools (e.g., DAVID, STRING) to identify hub genes. Cross-reference with clinical outcomes in multi-omics regression models .

Methodological Guidance

  • Data Presentation : Format tables with numbered headers (e.g., Table I) and define abbreviations in footnotes. Use line graphs for time-series data and heatmaps for omics results. Ensure figures are self-explanatory with legends describing statistical tests .
  • Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables causing discrepancies. Use Bayesian meta-analysis to quantify uncertainty in conflicting results .
  • Ethical Compliance : Obtain IRB approval for human/animal studies. Include data availability statements (e.g., deposition in public repositories like GEO or PRIDE) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.